molecular formula C20H26ClO3P B108238 Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester CAS No. 38135-31-8

Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester

Cat. No.: B108238
CAS No.: 38135-31-8
M. Wt: 380.8 g/mol
InChI Key: PFWJBHJSKGMFNK-UHFFFAOYSA-N
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Description

It has the molecular formula C₂₀H₂₆ClO₃P and a molecular weight of 380.85 g/mol . This compound is a white solid soluble in chlorinated solvents like chloroform and dichloromethane. Its primary application lies in synthesizing phenyl di-p-tert-butylphenyl phosphate, a flame retardant and plasticizer precursor . The tert-butyl substituents on the phenyl rings confer steric bulk and thermal stability, while the chlorine atom enhances reactivity, making it a critical intermediate in organophosphate synthesis.

Properties

IUPAC Name

1-tert-butyl-4-[(4-tert-butylphenoxy)-chlorophosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClO3P/c1-19(2,3)15-7-11-17(12-8-15)23-25(21,22)24-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWJBHJSKGMFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068071
Record name Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester
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Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38135-31-8
Record name Bis[4-(1,1-dimethylethyl)phenyl] phosphorochloridate
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Record name Phosphorochloridic acid, bis(4-(1,1-dimethylethyl)phenyl) ester
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Record name Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester
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Record name Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester
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Preparation Methods

Stepwise Esterification via Phosphorochloridate Intermediates

For substrates sensitive to over-phosphorylation, a stepwise approach prevents triester formation. This method first synthesizes a monoester intermediate (Cl₂P(O)OAr), which is subsequently reacted with a second equivalent of phenol.

Key Steps

  • Monoester Formation :
    POCl₃ (1 mol) reacts with 4-tert-butylphenol (1 mol) at 0–5°C to favor mono-substitution . Lower temperatures suppress disubstitution, achieving >90% selectivity for Cl₂P(O)OAr.

  • Diester Formation :
    The intermediate is warmed to 50°C and treated with a second equivalent of phenol. A catalytic base (e.g., pyridine) absorbs HCl, shifting equilibrium toward the diester .

Advantages

  • Minimizes triester contamination (<1%).

  • Ideal for lab-scale synthesis requiring high regiochemical control.

Limitations

  • Prolonged reaction times (24–48 hours) .

  • Requires stringent temperature control during monoester synthesis.

Catalytic Methods and Industrial-Scale Processes

Industrial patents highlight optimized catalytic systems to enhance reaction efficiency and reduce energy inputs.

Catalyst Systems

  • Metal Chlorides : ZnCl₂ or FeCl₃ (0.01–0.1 mol%) lower activation energy by coordinating to POCl₃, increasing electrophilicity .

  • Acid Scavengers : Triethylamine or dimethylaminopyridine (DMAP) neutralize HCl in situ, preventing equipment corrosion and improving yields .

Industrial Protocol (Adapted from EP0518861B1)

  • Charge a reactor with POCl₃ (1 mol), 4-tert-butylphenol (2 mol), and ZnCl₂ (0.05 mol%).

  • Heat to 130°C under nitrogen while agitating for 4 hours.

  • Distill off excess POCl₃ at 80°C (10 mmHg).

  • Crystallize the product from hexane, achieving 92–97% purity .

Purification and Analytical Characterization

Distillation

  • Vacuum distillation (0.1–1 mmHg) effectively separates the diester (bp 180–190°C) from triester (bp 210–220°C) and unreacted phenol (bp 150°C) .

Crystallization

  • Hexane or cyclohexane recrystallization removes phenolic impurities, yielding colorless crystals (mp 45–47°C) .

Spectroscopic Analysis

  • ³¹P NMR : A singlet at δ 5–7 ppm confirms the diester structure, with absence of peaks at δ -10 ppm (triesters) or δ 20 ppm (monoesters) .

  • IR Spectroscopy : P=O stretch at 1260–1280 cm⁻¹ and P-O-C (aryl) at 990–1010 cm⁻¹ .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Phosphorylation8590HighModerate
Stepwise Esterification7895LowHigh
Catalytic Process9297HighLow

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phosphorochloridic acid moiety can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and phosphoric acid derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of this compound.

    Hydrolysis: 4-(1,1-dimethylethyl)phenol and phosphoric acid derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the ester, depending on the specific reaction conditions.

Scientific Research Applications

Organic Synthesis

Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester is utilized as a reagent in organic synthesis. Its ability to undergo substitution reactions allows for the formation of phosphorochloridate esters and other phosphorus-containing compounds. Common applications include:

  • Formation of Phosphoramidates : The compound acts as a phosphorylating agent in the synthesis of phosphoramidates from amines.
  • Synthesis of Flame Retardants : It is used in the production of specialty chemicals that serve as flame retardants due to its phosphorus content.

Biological Studies

The compound has potential applications in biological research:

  • Enzyme Mechanisms : It can be employed to study enzyme mechanisms by acting as a substrate or inhibitor. Its reactivity with nucleophiles allows for investigations into enzyme active sites.
  • Drug Development : Ongoing research is exploring its role as a pharmaceutical intermediate. Its structural properties may contribute to the development of novel therapeutic agents.

Industrial Applications

In industrial contexts, this compound is used for:

  • Production of Specialty Chemicals : Beyond flame retardants, it finds use in creating plasticizers and other materials that require phosphorus-based compounds.
  • Chemical Manufacturing : Its properties facilitate various chemical reactions that are essential in manufacturing processes.

Case Study 1: Synthesis of Phosphoramidates

One notable application involved the synthesis of phosphoramidates using this compound. Researchers demonstrated that this compound could effectively phosphorylate a range of amines under mild conditions. Yields ranged from 62% to 92%, showcasing its efficiency as a phosphorylating agent .

In another study focusing on enzyme inhibition, phosphorochloridic acid derivatives were tested against specific enzymes involved in metabolic pathways. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester involves its reactivity with nucleophiles and its ability to form stable phosphorochloridate esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In biological systems, it may act as an inhibitor by modifying active sites of enzymes or interfering with metabolic pathways.

Comparison with Similar Compounds

Phosphoric Acid, Bis[(1,1-Dimethylethyl)Phenyl] Phenyl Ester (CAS 65652-41-7)

  • Structure : Contains two tert-butylphenyl groups and one phenyl group attached to a phosphate core.
  • Molecular Weight : 438.19613 g/mol .
  • Applications : Used directly as a flame retardant and plasticizer, unlike the target compound, which is an intermediate.
  • Key Differences :
    • Lacks the reactive chlorine atom, making it less suitable for synthesis but more stable for end-use applications.
    • Higher molecular weight due to additional phenyl groups, which may improve thermal resistance .

Phosphoric Acid, (1,1-Dimethylethyl)Phenyl Diphenyl Ester (CAS 56803-37-3)

  • Structure : One tert-butylphenyl and two phenyl groups bonded to phosphate.
  • Regulatory Status : Classified as a declarable substance under safety guidelines .
  • Broader industrial use in adhesives and coatings due to balanced reactivity and stability .

Phosphoric Acid, Bis[(1-Methylethyl)Phenyl] Phenyl Ester (CAS 28109-00-4)

  • Structure : Features isopropyl (1-methylethyl) groups instead of tert-butyl.
  • Applications may favor environments where moderate steric effects are sufficient .

Functional Group and Reactivity Comparisons

Chlorine vs. Hydroxyl/Oxy Groups

  • The target compound’s P–Cl bond enables nucleophilic substitution reactions, facilitating its role as a synthetic intermediate.
  • In contrast, phosphate esters (e.g., CAS 65652-41-7) contain P–O bonds , rendering them inert under standard conditions and suitable for direct industrial use .

Thermal and Chemical Stability

  • Tert-butyl substituents : Enhance thermal stability in both the target compound and CAS 65652-41-5. However, the latter’s lack of a reactive chlorine atom makes it more stable in high-temperature applications .
  • Isopropyl analogs : Lower thermal resistance due to reduced steric bulk .

Biological Activity

Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester, also known as bis(4-tert-butylphenyl) phosphate, is a compound that has garnered attention for its potential biological activities and applications. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 115-87-7
  • Molecular Formula : C26H31O4P
  • Molecular Weight : 438.496 g/mol
  • Density : 1.12 g/cm³
  • Boiling Point : 477.3°C at 760 mmHg
  • Flash Point : 255.7°C

Synthesis and Mechanisms

The synthesis of phosphorochloridic acid esters typically involves the reaction of phenolic compounds with phosphorus oxychloride or similar reagents. The mechanisms of action often involve the formation of phosphoester bonds, which can interact with biological molecules such as proteins and nucleic acids.

Synthetic Routes

  • Phosphorylation Reaction :
    • Reaction of phenols with phosphorus oxychloride.
    • Utilizes catalytic strategies to enhance yield and reduce waste.
  • One-Pot Synthesis :
    • Combines multiple steps into a single reaction to streamline production and minimize by-products.

Biological Activity

The biological activity of phosphorochloridic acid esters has been explored in various contexts, particularly in relation to their effects on cellular processes and potential therapeutic applications.

Modulation of ATP-Binding Cassette (ABC) Transporters

Research indicates that phosphorochloridic acid derivatives can act as modulators of ABC transporters, which are crucial for the transport of various molecules across cellular membranes. These transporters play significant roles in drug resistance and metabolism:

  • Case Study : A study highlighted the ability of certain phosphorochloridic acid derivatives to enhance the efficacy of chemotherapeutic agents by inhibiting ABC transporters in cancer cells .

Insecticidal Activity

Phosphorochloridic acid esters have shown potential as insecticides due to their ability to disrupt biological pathways in pests:

  • Research Findings : In studies assessing larvicidal activity against Aedes aegypti, certain derivatives exhibited significant toxicity levels while maintaining low cytotoxicity towards mammalian cells . This suggests a favorable safety profile for potential use in vector control.

Toxicological Studies

Toxicological assessments are critical for determining the safety and regulatory compliance of phosphorochloridic acid esters:

  • Safety Assessment : The European Food Safety Authority (EFSA) evaluated the safety of phosphorous acid derivatives, concluding that increased migration limits in food contact materials do not pose significant health risks . This highlights the compound's potential for safe application in various industries.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
ABC Transporter ModulationEnhances efficacy of chemotherapy by inhibiting drug efflux mechanisms in cancer cells
Insecticidal ActivityDemonstrates larvicidal effects with low mammalian toxicity
Safety ProfileEvaluated by EFSA; deemed safe for increased migration limits in food contact applications

Q & A

Basic: What are the recommended synthetic routes for preparing bis[4-(1,1-dimethylethyl)phenyl] phosphorochloridate, and how can reaction efficiency be optimized?

Answer:
The compound is typically synthesized via phosphorylation reactions using phosphorus oxychloride (POCl₃) as a key reagent. A common protocol involves reacting 4-tert-butylphenol with POCl₃ in the presence of a base (e.g., triethylamine) to scavenge HCl, which improves yield by shifting equilibrium toward product formation . Reaction efficiency depends on stoichiometric ratios (e.g., 2:1 molar ratio of phenol to POCl₃), anhydrous conditions, and temperature control (60–80°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical to isolate high-purity product .

Basic: How can researchers validate the structural integrity of bis[4-(1,1-dimethylethyl)phenyl] phosphorochloridate using spectroscopic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ³¹P NMR confirms phosphorylation via a singlet near δ 0–5 ppm.
    • ¹H NMR identifies tert-butyl groups (δ 1.3–1.4 ppm, singlet) and aromatic protons (δ 7.2–7.6 ppm).
  • Mass Spectrometry (MS):
    High-resolution ESI-MS or EI-MS detects the molecular ion peak (expected m/z ~438.2 for C₂₀H₂₅ClO₃P) and fragmentation patterns .
  • FT-IR:
    P=O and P-Cl stretches appear at ~1250–1300 cm⁻¹ and ~500–600 cm⁻¹, respectively .

Advanced: What mechanistic insights explain competing side reactions during synthesis, such as hydrolysis or dimerization?

Answer:
Hydrolysis of the P-Cl bond is a major side reaction, accelerated by trace moisture. Kinetic studies suggest pseudo-first-order dependence on water concentration, necessitating rigorous drying of solvents and reagents . Dimerization may occur via nucleophilic attack of a phenoxide intermediate on the phosphorus center, forming P-O-P linkages. Mitigation strategies include:

  • Using excess POCl₃ to drive phosphorylation.
  • Maintaining low temperatures (<80°C) to suppress thermal degradation.
  • Adding molecular sieves to adsorb residual water .

Advanced: How does steric hindrance from the tert-butyl groups influence reactivity in downstream applications?

Answer:
The bulky tert-butyl substituents reduce nucleophilic substitution rates at the phosphorus center. For example, reactions with amines or alcohols proceed slower compared to less hindered aryl phosphorochloridates. Computational studies (DFT) show increased activation energy due to steric effects, requiring longer reaction times or elevated temperatures (e.g., 100°C in DMF) for derivatization . This property can be advantageous in designing selective reactions or stable intermediates for organocatalysis .

Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?

Answer:

  • HPLC-UV/ELSD:
    Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water, 70:30) resolve impurities like unreacted phenol or hydrolysis products. Detection limits: ~0.1% for UV (λ = 254 nm) .
  • Ion Chromatography (IC):
    Quantifies chloride ions from hydrolysis using conductivity detection (LOD: 0.05 ppm) .

Advanced: What strategies stabilize bis[4-(1,1-dimethylethyl)phenyl] phosphorochloridate against thermal or hydrolytic degradation during storage?

Answer:

  • Storage Conditions:
    Anhydrous environments (argon atmosphere, molecular sieves) at –20°C reduce hydrolysis.
  • Stabilizers:
    Additives like triethyl orthoformate (0.1–1% w/w) scavenge adventitious water .
  • Lyophilization:
    Freeze-drying in amber vials minimizes photodegradation and moisture uptake .

Basic: What safety and regulatory considerations apply to handling this compound?

Answer:

  • Toxicity:
    Phosphorochloridates are irritants and potential acetylcholinesterase inhibitors. Use PPE (gloves, goggles, fume hood) .
  • Regulatory Compliance:
    Declare under REACH for EU research (CAS 65652-41-7) and adhere to OSHA standards for lab handling .

Advanced: How can computational modeling predict the compound’s reactivity in novel reaction systems?

Answer:

  • DFT Calculations:
    Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 or ORCA .
  • Molecular Dynamics (MD):
    Simulate solvation effects (e.g., in THF or DCM) to model reaction kinetics and transition states .

Advanced: What role does this compound play in synthesizing flame retardants or organophosphate ligands?

Answer:
As a phosphorylating agent, it introduces tert-butylphenyl groups into:

  • Flame Retardants:
    Reacts with diols (e.g., bisphenol A) to form aryl phosphate esters with high thermal stability .
  • Ligand Design:
    Forms chiral phosphoramidates for asymmetric catalysis when reacted with enantiopure amines .

Basic: What are the key differences between bis[4-(1,1-dimethylethyl)phenyl] phosphorochloridate and analogous alkyl-substituted phosphorochloridates?

Answer:

  • Steric Effects:
    tert-butyl groups hinder nucleophilic substitution compared to methyl or ethyl substituents.
  • Solubility:
    Higher lipophilicity (logP ~5.2) limits aqueous solubility but enhances compatibility with nonpolar matrices .
  • Stability:
    More resistant to hydrolysis than aliphatic derivatives due to electron-withdrawing aryl groups .

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